propyl 4-(pyridine-3-amido)benzoate
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Overview
Description
propyl 4-(pyridine-3-amido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridine-3-carbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(pyridine-3-amido)benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with pyridine-3-carbonyl chloride. The reaction conditions generally include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
propyl 4-(pyridine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron or aluminum chloride and conditions such as elevated temperatures or acidic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
propyl 4-(pyridine-3-amido)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of propyl 4-(pyridine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine-3-carbonylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzoate moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
propyl 4-(pyridine-3-amido)benzoate can be compared with other similar compounds, such as:
Methyl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 4-(pyridine-3-carbonylamino)benzoate: Similar structure but with an ethyl ester group.
Propyl 4-(pyridine-2-carbonylamino)benzoate: Similar structure but with the pyridine carbonyl group at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific ester and pyridine substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
propyl 4-(pyridine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-10-21-16(20)12-5-7-14(8-6-12)18-15(19)13-4-3-9-17-11-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJNJMSPPSZHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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